(5Z)-5-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-1-(prop-2-en-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
The compound (5Z)-5-({4-[(2-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-1-(PROP-2-EN-1-YL)-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic molecule with potential applications in various fields of scientific research. This compound features a unique structure that includes a diazinane ring, a chlorophenyl group, and methoxy substituents, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-({4-[(2-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-1-(PROP-2-EN-1-YL)-1,3-DIAZINANE-2,4,6-TRIONE typically involves multi-step organic reactions. The process begins with the preparation of the diazinane ring, followed by the introduction of the chlorophenyl and methoxy groups through various substitution reactions. The final step involves the formation of the methylidene linkage under controlled conditions to ensure the desired (5Z) configuration.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to optimize yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-({4-[(2-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-1-(PROP-2-EN-1-YL)-1,3-DIAZINANE-2,4,6-TRIONE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
(5Z)-5-({4-[(2-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-1-(PROP-2-EN-1-YL)-1,3-DIAZINANE-2,4,6-TRIONE: has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of (5Z)-5-({4-[(2-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-1-(PROP-2-EN-1-YL)-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Allylamine: An organic compound with a similar unsaturated amine structure.
4-Methoxyphenethylamine: A compound with a methoxyphenyl group, similar to the methoxy substituents in the target compound.
Uniqueness
(5Z)-5-({4-[(2-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-1-(PROP-2-EN-1-YL)-1,3-DIAZINANE-2,4,6-TRIONE: is unique due to its specific combination of functional groups and the (5Z) configuration, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C22H19ClN2O5 |
---|---|
Molecular Weight |
426.8 g/mol |
IUPAC Name |
(5Z)-5-[[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C22H19ClN2O5/c1-3-10-25-21(27)16(20(26)24-22(25)28)11-14-8-9-18(19(12-14)29-2)30-13-15-6-4-5-7-17(15)23/h3-9,11-12H,1,10,13H2,2H3,(H,24,26,28)/b16-11- |
InChI Key |
COOJORAEDBCWID-WJDWOHSUSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C\2/C(=O)NC(=O)N(C2=O)CC=C)OCC3=CC=CC=C3Cl |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)NC(=O)N(C2=O)CC=C)OCC3=CC=CC=C3Cl |
Origin of Product |
United States |
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